(2-Amino-5-tert-butylphenyl)boronic acid
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Overview
Description
(2-Amino-5-tert-butylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of an amino group and a tert-butyl group attached to a phenyl ring, along with a boronic acid functional group. The combination of these functional groups makes it a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-tert-butylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 2-amino-5-tert-butylphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-tert-butylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium carbonate to facilitate borylation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
Chemistry
In chemistry, (2-Amino-5-tert-butylphenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important intermediates in the production of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine
The compound’s ability to form stable complexes with diols makes it useful in the development of sensors and diagnostic tools for detecting biomolecules.
Industry
In the industrial sector, this compound is employed in the synthesis of advanced materials, including polymers and electronic components. Its role in catalysis and material science continues to expand as new applications are discovered .
Mechanism of Action
The mechanism of action of (2-Amino-5-tert-butylphenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The amino group can also interact with various molecular targets, influencing the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the amino and tert-butyl groups, making it less versatile in certain reactions.
2-Amino-5-methylphenylboronic Acid: Similar structure but with a methyl group instead of a tert-butyl group, affecting its steric and electronic properties.
Uniqueness
(2-Amino-5-tert-butylphenyl)boronic acid stands out due to the presence of both an amino group and a bulky tert-butyl group, which enhance its reactivity and selectivity in various chemical reactions. These functional groups also provide additional sites for further functionalization, making it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C10H16BNO2 |
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Molecular Weight |
193.05 g/mol |
IUPAC Name |
(2-amino-5-tert-butylphenyl)boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,12H2,1-3H3 |
InChI Key |
OFSQPOBXCDMSOY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(C)(C)C)N)(O)O |
Origin of Product |
United States |
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